3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Descripción general

Descripción

“3-(4-Fluorophenyl)isoxazole-5-carbaldehyde” is a chemical compound with the molecular formula C10H6FNO2 . It is used in various chemical reactions and has been the subject of several studies .

Synthesis Analysis

The synthesis of “this compound” has been described in several studies . The compound is typically synthesized through a series of chemical reactions, which involve the use of various reagents and catalysts. The exact process can vary depending on the specific requirements of the experiment .Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using various techniques, including Infrared spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy . These analyses provide detailed information about the compound’s molecular structure and chemical properties .Chemical Reactions Analysis

“this compound” participates in various chemical reactions . The compound’s reactivity is influenced by its molecular structure, particularly the presence of the fluorophenyl and isoxazole groups .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 191.16 g/mol . The compound’s physical and chemical properties, including its melting point and solubility, have been analyzed in several studies .Aplicaciones Científicas De Investigación

Antitubercular Activity

Phenylisoxazole-3/5-Carbaldehyde Isonicotinylhydrazone derivatives, including 3-(4-fluorophenyl)isoxazole-5-carbaldehyde, have shown promising antitubercular activity. These compounds have been synthesized and characterized, demonstrating moderate bioactivity against Mycobacterium tuberculosis strains, with some compounds exhibiting cytotoxicity against resistant strains (Carrasco et al., 2021).

Synthesis of Fluorine-Containing Derivatives

A study focused on synthesizing 5-fluoroalkyl-substituted isoxazoles from functionalized halogenoximes, including this compound. This research developed a one-pot, metal-free cycloaddition for preparing trifluoromethylisoxazoles, demonstrating the compound's utility in synthesizing fluorinated analogs of various bioactive molecules (Chalyk et al., 2019).

Structural and Optical Properties

The molecular structure, vibrational frequencies, and optical properties of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, a closely related compound, have been investigated. This study provided insights into the stability, charge transfer, and potential nonlinear optics applications of these molecules (Mary et al., 2015).

Antimicrobial Activity

Isoxazole derivatives, including those related to this compound, have been synthesized and shown to possess significant antimicrobial activity. These compounds have been tested against various bacterial and fungal strains, displaying promising antibacterial and antifungal properties (Dhaduk & Joshi, 2022).

Molecular Docking Studies for Biomedical Applications

Research involving the electrochemically induced transformation of compounds including 3-(4-bromophenyl)isoxazole-5(4H)-one has led to the synthesis of molecules like 3-(4-bromophenyl)-4-{3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-ylmethyl}isoxazol-5(2H)-one. These compounds show potential for various biomedical applications, particularly in regulating inflammatory diseases, as indicated by docking studies (Ryzhkova et al., 2020).

Molybdenum-Mediated Synthesis

A study explored the molybdenum-mediated synthesis of 5-mono- and 4,5-disubstituted 1H-pyrrole-2,3-diones from isoxazole-5-carbaldehydes. This method provides a new route for creating these compounds, which are valuable as precursors for various drug discovery processes (Galenko et al., 2022).

Anticancer Activity

Research involving the synthesis of peptidomimics from isoxazoles, including isoxazole-5-carbaldehydes, has shown potential in evaluating antibacterial and antineoplastic properties. These compounds demonstrate moderate to good antibiotic activities, with certain derivatives showing broad-spectrum anticancer activity against various human tumor cell lines (Abdou & Bekheit, 2015).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJLKEQSLHUIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20573509 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

251912-65-9 | |

| Record name | 3-(4-Fluorophenyl)-1,2-oxazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20573509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

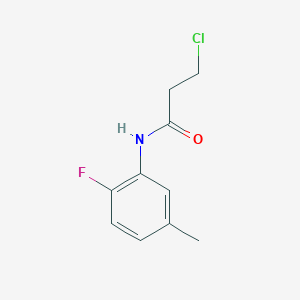

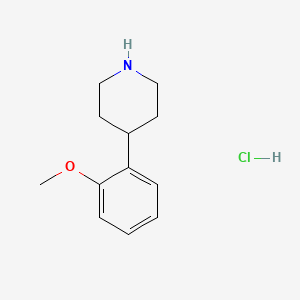

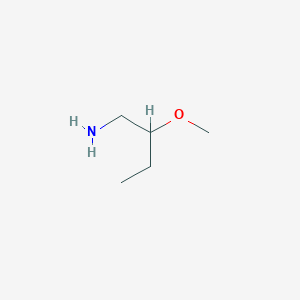

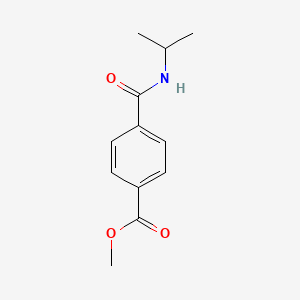

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)tetrahydro-2H-thiopyran-4-yl]acetic acid](/img/structure/B1356123.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)

![2-[(2-Chlorobenzyl)amino]nicotinonitrile](/img/structure/B1356160.png)

![N''-[(2-Chloro-1,3-thiazol-5-yl)methyl]-N-nitroguanidine](/img/structure/B1356165.png)

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)